molecular formula C19H30N2O B106180 5-(Nonyloxy)tryptamine CAS No. 157798-12-4

5-(Nonyloxy)tryptamine

Cat. No.: B106180
CAS No.: 157798-12-4
M. Wt: 302.5 g/mol
InChI Key: YHSMSRREJYOGQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

5-(Nonyloxy)tryptamine, also known as 5-Nonyloxytryptamine, is a tryptamine derivative that acts as a selective agonist at the 5-HT1B receptor . The 5-HT1B receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin (5-Hydroxytryptamine, 5-HT). It is known to play a key role in various physiological and neurological processes.

Mode of Action

This compound interacts with its target, the 5-HT1B receptor, by mimicking the effects of serotonin. It has a high binding affinity of 1.0 nM for the 5-HT1B receptor, and around 300-fold selectivity over the related 5-HT1A receptor . This means that it binds to the 5-HT1B receptor with high specificity and triggers a response similar to that of serotonin.

Result of Action

This compound has been found to have several effects at the cellular level. It is known to enhance neurite outgrowth of cultured primary neurons, protect neurons from oxidative stress, enhance Schwann cell proliferation, reduce migration of astrocytes, and enhance myelination in vitro . Additionally, it has been found to have antiproliferative and cytotoxic effects on breast cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Nonyloxy)tryptamine typically involves the alkylation of serotonin with nonyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-(Nonyloxy)tryptamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-(Nonyloxy)tryptamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 5-Benzyloxytryptamine
  • 5-Carboxamidotryptamine
  • 5-Ethoxy-DMT
  • Sumatriptan

Comparison: 5-(Nonyloxy)tryptamine stands out due to its high selectivity and potency for the 5-HT1B receptor. Compared to other similar compounds, it has a significantly higher binding affinity and selectivity, making it a preferred choice for research focused on the 5-HT1B receptor .

Properties

IUPAC Name

2-(5-nonoxy-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O/c1-2-3-4-5-6-7-8-13-22-17-9-10-19-18(14-17)16(11-12-20)15-21-19/h9-10,14-15,21H,2-8,11-13,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSMSRREJYOGQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1=CC2=C(C=C1)NC=C2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058653
Record name 5-Nonyloxytryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157798-12-4
Record name 5-(Nonyloxy)tryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157798-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Nonyloxy)tryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157798124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Nonyloxytryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Nonyloxy)tryptamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV6CHD9VPT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Nonyloxy)tryptamine
Reactant of Route 2
Reactant of Route 2
5-(Nonyloxy)tryptamine
Reactant of Route 3
Reactant of Route 3
5-(Nonyloxy)tryptamine
Reactant of Route 4
Reactant of Route 4
5-(Nonyloxy)tryptamine
Reactant of Route 5
Reactant of Route 5
5-(Nonyloxy)tryptamine
Reactant of Route 6
5-(Nonyloxy)tryptamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.